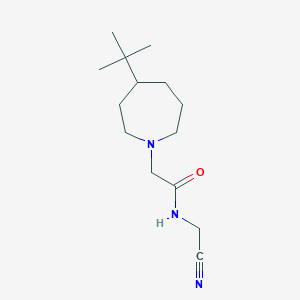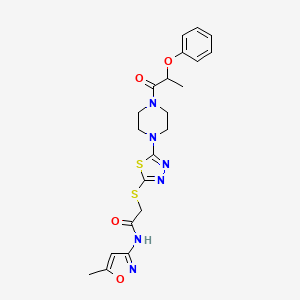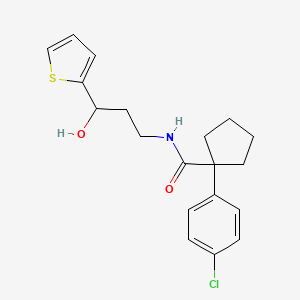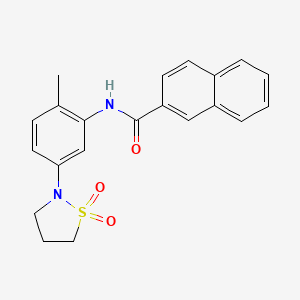
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azepane derivatives and has been extensively studied for its unique properties and mechanism of action.
作用機序
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in various physiological processes, including learning, memory, and inflammation. The compound has shown to be highly selective for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is its high selectivity for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for the research and development of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide. One of the areas of focus could be to optimize the synthesis process to improve the yield and purity of the final product. Another potential direction could be to study the compound's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research could be conducted to improve the compound's solubility in water to make it more suitable for in vivo administration.
In conclusion, 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is a novel compound that has shown significant potential in various scientific research applications. Its unique properties and mechanism of action make it a potential therapeutic agent for various neurological disorders and inflammatory diseases. Further research is needed to explore its full potential and optimize its synthesis process to improve its yield and purity.
合成法
The synthesis of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide involves a multi-step process that includes the reaction of tert-butylamine and 2-bromoacetamide, followed by the reaction with sodium cyanide to form the desired compound. The synthesis process has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-14(2,3)12-5-4-9-17(10-6-12)11-13(18)16-8-7-15/h12H,4-6,8-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGPWLDMQYSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(CC1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine](/img/structure/B2924129.png)


![2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2924134.png)


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924140.png)
![4-Fluorofuro[3,2-c]pyridine](/img/structure/B2924142.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2924145.png)
![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)

![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)
